Cysteine-Reactive Electrophilic Warhead Potential vs. Thioether Analogs
The 2-sulfonylpyridine chemotype enables selective, tunable reactivity with biological thiols via nucleophilic aromatic substitution (SNAr). The target compound provides a primary amine handle for appending recognition elements to this covalent warhead. This electrophilic mechanism is a feature of the sulfonyl oxidation state and is not accessible to the corresponding thioether (sulfide) analog, 2-(pyridin-2-ylthio)ethanamine [1].
| Evidence Dimension | Electrophilic reactivity with cysteine thiols |
|---|---|
| Target Compound Data | 2-Sulfonylpyridine chemotype: demonstrated SNAr-based cysteine labeling and NRF2 activation in cellular assays (e.g., ARE-LUC EC50 = 12.1 μM for a biotinylated derivative) [1]. |
| Comparator Or Baseline | 2-(Pyridin-2-ylthio)ethanamine (thioether analog): lacks the sulfonyl leaving group; does not undergo SNAr with thiols under equivalent conditions. |
| Quantified Difference | Qualitative absence of cysteine-reactivity in the thioether analog vs. tunable reactivity in the 2-sulfonylpyridine series. |
| Conditions | Cellular NRF2 activation assay (IMR32 cells) and gel-based ABPP with a cysteine-reactive probe for target engagement [1]. |
Why This Matters
For research programs developing covalent inhibitors or chemical probes targeting reactive cysteines, the 2-sulfonylpyridine scaffold offers a validated, tunable electrophilic warhead, which simpler thioether analogs cannot provide.
- [1] J. Am. Chem. Soc. 2020, 142, 19, 8972–8979. “2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles.” View Source
